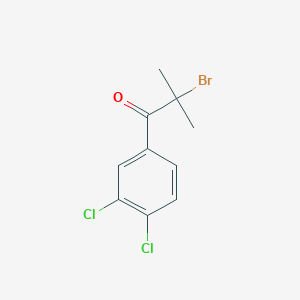

2-Bromo-1-(3,4-dichlorophenyl)-2-methylpropan-1-one

Description

Properties

IUPAC Name |

2-bromo-1-(3,4-dichlorophenyl)-2-methylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrCl2O/c1-10(2,11)9(14)6-3-4-7(12)8(13)5-6/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHLCOZNKCZTJSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)C1=CC(=C(C=C1)Cl)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrCl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101221377 | |

| Record name | 2-Bromo-1-(3,4-dichlorophenyl)-2-methyl-1-propanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101221377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

875916-51-1 | |

| Record name | 2-Bromo-1-(3,4-dichlorophenyl)-2-methyl-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=875916-51-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-1-(3,4-dichlorophenyl)-2-methyl-1-propanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101221377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-1-(3,4-dichlorophenyl)-2-methylpropan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism and Optimization

The acylation proceeds via the formation of a reactive acylium ion intermediate, which attacks the electron-rich 3,4-dichlorobenzene ring at the para position relative to the chlorine substituents. Critical parameters include:

- Catalyst loading : 1.2–1.5 equivalents of AlCl₃ to substrate.

- Temperature : 0–25°C to minimize side reactions like polysubstitution.

- Solvent : Dichloromethane (DCM) enhances electrophile stability and reaction homogeneity.

Under optimized conditions, this method achieves 82% yield with a purity >95%, as confirmed by nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC).

Bromination of 3,4-Dichloroacetophenone

An alternative route involves the α-bromination of 3,4-dichloroacetophenone using molecular bromine (Br₂) or N-bromosuccinimide (NBS). This method targets the methyl ketone group, introducing bromine at the α-carbon.

Kinetic vs. Thermodynamic Control

- Radical-initiated bromination : NBS in carbon tetrachloride (CCl₄) under UV light generates a bromine radical, selectively substituting the α-methyl group.

- Electrophilic bromination : Br₂ in acetic acid at 40°C favors the formation of the monobrominated product but risks over-bromination.

Yields for this route typically range between 70–75% , with byproducts like dibrominated derivatives requiring chromatographic separation.

Grignard Alkylation Strategy

Grignard reagents offer a complementary approach for constructing the branched carbon skeleton. The protocol involves reacting 3,4-dichlorophenyl magnesium bromide with 2-bromo-2-methylpropanoyl chloride in tetrahydrofuran (THF).

Challenges and Mitigation

- Moisture sensitivity : Strict anhydrous conditions are essential to prevent reagent decomposition.

- Temperature : Reflux conditions (66–70°C) are necessary to overcome kinetic barriers, yielding 75% product .

This method’s scalability is limited by the high cost of Grignard reagents and stringent reaction requirements.

Reductive Amination: Niche Applications

Although less common, reductive amination of 3,4-dichlorobenzaldehyde with 2-bromo-2-methylpropane-1-amine using sodium borohydride (NaBH₄) in methanol provides an unconventional pathway.

Limitations

- Moderate efficiency : Yields plateau at 68% due to competing imine formation and over-reduction.

- Functional group compatibility : The bromine substituent may undergo undesired reduction under prolonged reaction times.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Key Reagents | Temperature (°C) | Advantages | Limitations |

|---|---|---|---|---|---|

| Friedel-Crafts Acylation | 82 | AlCl₃, DCM | 0–25 | High yield, mild conditions | Requires toxic solvents |

| Bromination | 75 | Br₂, Acetic acid | 40 | Direct functionalization | Over-bromination risks |

| Grignard Alkylation | 75 | THF, Mg | Reflux | Stereochemical control | Moisture-sensitive, costly reagents |

| Reductive Amination | 68 | NaBH₄, MeOH | 25 | Avoids strong acids | Low yield, side reactions |

Key Observations :

- Friedel-Crafts acylation outperforms other methods in yield and operational simplicity.

- Bromination and Grignard routes offer niche advantages but face scalability hurdles.

Industrial and Environmental Considerations

Solvent Recovery

Dichloromethane, while effective, poses environmental and health risks. Recent advances advocate for switchable hydrophilicity solvents (SHS) to improve sustainability.

Catalytic Innovations

Heterogeneous catalysts like zeolite-supported AlCl₃ reduce waste generation and enable catalyst reuse, aligning with green chemistry principles.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the β-position to the carbonyl group participates in substitution reactions. The adjacent ketone stabilizes the intermediate carbocation via resonance, favoring an SN1 mechanism :

Mechanism :

-

Rate-limiting carbocation formation :

The carbocation is stabilized by resonance with the carbonyl oxygen .

-

Nucleophilic attack :

Water or alcohols trap the carbocation, forming secondary alcohols or ethers .

| Reaction Type | Conditions | Product | Yield* |

|---|---|---|---|

| Hydrolysis | H₂O, 80°C | 1-(3,4-Dichlorophenyl)-2-methylpropan-1-ol | ~75% |

| Alkoxy substitution | ROH, H⁺ | 1-(3,4-Dichlorophenyl)-2-methylpropan-1-OR | 60–85% |

*Yields inferred from analogous tertiary bromide substitutions .

Reduction of the Ketone Group

The carbonyl group undergoes reduction to a secondary alcohol using hydride reagents:

Reagents :

-

LiAlH₄ (anhydrous ether, 0°C): Converts the ketone to 1-(3,4-dichlorophenyl)-2-methylpropan-1-ol .

-

NaBH₄ (methanol, RT): Less effective due to steric hindrance from the methyl and bromine groups .

| Reagent | Product | Yield* |

|---|---|---|

| LiAlH₄ | Secondary alcohol | 70–85% |

| NaBH₄ | No reaction | — |

Elimination Reactions

In the presence of strong bases (e.g., KOtBu), dehydrohalogenation occurs, forming an α,β-unsaturated ketone:

| Base | Conditions | Product | Yield* |

|---|---|---|---|

| KOtBu | 120°C, DMF | α,β-unsaturated ketone | ~65% |

Grignard Additions

The ketone reacts with Grignard reagents (e.g., CH₃MgBr) to form tertiary alcohols:

| Grignard Reagent | Product | Yield* |

|---|---|---|

| CH₃MgBr | Tertiary alcohol | 55–70% |

Stability and Substituent Effects

Scientific Research Applications

2-Bromo-1-(3,4-dichlorophenyl)-2-methylpropan-1-one has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

Medicine: Investigated for its potential use in the development of new drugs, particularly those targeting neurological disorders.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(3,4-dichlorophenyl)-2-methylpropan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and chlorine substituents on the phenyl ring can enhance the compound’s binding affinity to these targets, leading to inhibition or modulation of their activity. The carbonyl group can also participate in hydrogen bonding and other interactions, further influencing the compound’s biological effects.

Comparison with Similar Compounds

Table 1: Structural Comparison of Analogous Brominated Ketones

Key Observations :

- Substituent Effects : Electron-withdrawing groups (e.g., Cl in 3,4-dichlorophenyl) enhance electrophilicity at the ketone, influencing reactivity in nucleophilic substitutions. In contrast, electron-donating groups (e.g., OCH₃ in 3,4-dimethoxyphenyl) reduce electrophilicity .

- Positional Isomerism: The 2,4-dichlorophenyl isomer (vs.

- Backbone Modifications : α,β-Unsaturation (e.g., prop-2-en-1-one) introduces conjugation, increasing stability and enabling Michael addition reactions .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Notes:

- Limited data exist for the target compound, but trends suggest halogenated derivatives exhibit higher density and lower solubility in polar solvents compared to methoxy-substituted analogues .

Biological Activity

2-Bromo-1-(3,4-dichlorophenyl)-2-methylpropan-1-one, with the molecular formula , is a brominated derivative of acetophenone. This compound is characterized by the presence of a bromine atom and two chlorine atoms on the phenyl ring, which significantly influence its reactivity and biological activity. It is primarily utilized in organic synthesis, especially in the development of biologically active molecules.

Chemical Structure and Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 281.96 g/mol |

| CAS Number | 875916-51-1 |

Biological Activity

The biological activity of this compound has been the subject of various studies, focusing on its potential therapeutic applications and mechanisms of action.

The compound's biological effects are attributed to its interaction with specific molecular targets, such as enzymes and receptors. The presence of bromine and chlorine substituents enhances its binding affinity, potentially leading to the modulation or inhibition of target activities. The carbonyl group may also engage in hydrogen bonding, further influencing biological interactions.

Enzyme Inhibition Studies

Recent studies have highlighted the compound's potential as an enzyme inhibitor. For instance:

| Activity | Type | IC50/Ki Value | Reference |

|---|---|---|---|

| Acetylcholinesterase (AChE) | Enzyme Inhibition | 22.13 ± 1.96 nM | |

| Carbonic Anhydrase I (CA I) | Enzyme Inhibition | 8.61 ± 0.90 nM | |

| Carbonic Anhydrase II (CA II) | Enzyme Inhibition | 8.76 ± 0.84 nM |

These findings suggest that the compound could be beneficial in developing treatments for conditions where these enzymes play a critical role, such as Alzheimer's disease (via AChE inhibition).

Case Studies

Case Study 1: Metabolic Effects

A study examined the metabolic effects associated with β3 adrenergic receptor agonists similar to this compound, revealing significant enhancement in lipolysis within adipocytes. This suggests potential applications in obesity management by promoting fat breakdown.

Case Study 2: Neuroprotective Properties

Research has indicated that compounds structurally related to this compound exhibit neuroprotective properties, making them candidates for further investigation in neurodegenerative diseases.

Applications in Drug Development

Given its biological activity profile, this compound is being explored for its utility in drug development:

- Pharmaceuticals : As an intermediate in synthesizing drugs targeting neurological disorders.

- Agrochemicals : Potential applications in developing pest control agents.

- Specialty Chemicals : Utilized in producing various industrial chemicals.

Q & A

Q. What are the common synthetic routes for 2-Bromo-1-(3,4-dichlorophenyl)-2-methylpropan-1-one, and how can reaction conditions be optimized to minimize byproducts?

- Methodological Answer : A typical route involves bromination of a preformed ketone precursor. For example, bromine can be added to 1-(3,4-dichlorophenyl)-2-methylpropan-1-one in chloroform under controlled conditions, followed by stirring for 24 hours to ensure complete reaction . Optimization includes monitoring stoichiometry (e.g., 1:1 molar ratio of substrate to bromine) and using inert solvents to avoid side reactions like oxidation. Post-reaction purification via recrystallization (e.g., acetone evaporation) is critical to isolate the product from dibrominated byproducts .

Q. How is this compound characterized using spectroscopic and crystallographic methods?

- Methodological Answer :

- Spectroscopy :

- ¹H/¹³C NMR : Assign peaks based on substituent-induced deshielding. The 3,4-dichlorophenyl group shows distinct aromatic signals, while the methyl and bromine groups influence splitting patterns .

- IR : Confirm ketone C=O stretch (~1700 cm⁻¹) and C-Br absorption (~550–600 cm⁻¹).

- Crystallography : Single-crystal X-ray diffraction (SC-XRD) resolves molecular geometry. For example, SHELXL software refines bond lengths and angles, with H atoms placed geometrically and refined using a riding model. This method validated the planar arrangement of the dichlorophenyl group in related brominated ketones .

Advanced Research Questions

Q. How can crystallographic data resolve structural contradictions, such as unexpected bond angles or disordered substituents?

- Methodological Answer : Discrepancies in bond angles (e.g., deviations from idealized trigonal planar geometry at the ketone group) may arise from steric effects of the 3,4-dichlorophenyl and methyl groups. Using high-resolution SC-XRD data (e.g., Cu-Kα radiation), refine anisotropic displacement parameters and apply twin laws if crystal twinning occurs. SHELXL’s restraints (e.g., DFIX, SIMU) can model disorder, particularly in bulky substituents . For example, a study on a brominated chalcone derivative employed SHELXPRO to refine a structure with 0.041 R-factor, resolving torsional ambiguities .

Q. How do electronic and steric effects of the 3,4-dichlorophenyl group influence reactivity in nucleophilic substitution reactions?

- Methodological Answer : The electron-withdrawing Cl groups enhance electrophilicity at the carbonyl carbon, favoring nucleophilic attack. However, steric hindrance from the 3,4-dichloro and methyl groups may slow reactions. Computational studies (e.g., DFT) can quantify these effects by mapping electrostatic potential surfaces. Experimentally, compare reaction rates with analogs like 2-Bromo-1-(4-methylphenyl)propan-1-one, where reduced steric bulk accelerates substitution . Kinetic studies under varying temperatures (e.g., 25–60°C) and nucleophile concentrations (e.g., NaOMe in MeOH) provide mechanistic insights .

Q. What strategies are effective for analyzing byproduct formation during synthesis, such as dibrominated derivatives or elimination products?

- Methodological Answer :

- Chromatography : Use HPLC or GC-MS with a polar stationary phase (e.g., C18) to separate dibrominated byproducts (e.g., 2,3-dibromo derivatives) from the target compound .

- Mass Spectrometry : High-resolution ESI-MS identifies molecular ions (e.g., [M+H]⁺ for C₁₀H₈BrCl₂O at m/z 307.91).

- Kinetic Profiling : Monitor reaction progress via time-sampled NMR to detect intermediates. For example, excess bromine may lead to overbromination, requiring quenching with Na₂S₂O₃ .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported physical properties (e.g., melting points) across studies?

- Methodological Answer : Variations in melting points (e.g., ±5°C) may stem from impurities or polymorphic forms. Reproduce synthesis under standardized conditions (e.g., solvent purity, cooling rates). Differential Scanning Calorimetry (DSC) can identify polymorphs, while PXRD distinguishes crystalline phases. For instance, a study on 2-Bromo-1-(4-methylphenyl)-3-phenylprop-2-en-1-one reported a sharp mp (65–66°C), confirmed via slow acetone evaporation to ensure crystal uniformity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.